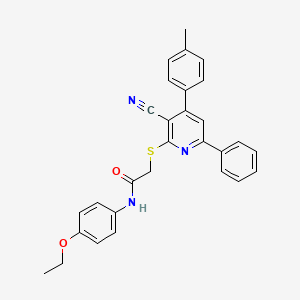
4-(Fluoromethyl)-2-iodo-6-(trifluoromethoxy)nicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Fluoromethyl)-2-iodo-6-(trifluoromethoxy)nicotinaldehyde is a complex organic compound that features a unique combination of fluorine, iodine, and trifluoromethoxy groups attached to a nicotinaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluoromethyl)-2-iodo-6-(trifluoromethoxy)nicotinaldehyde typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents to facilitate the reactions and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Fluoromethyl)-2-iodo-6-(trifluoromethoxy)nicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
4-(Fluoromethyl)-2-iodo-6-(trifluoromethoxy)nicotinaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Fluoromethyl)-2-iodo-6-(trifluoromethoxy)nicotinaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)nicotinaldehyde: Similar structure but lacks the fluoromethyl and iodine groups.
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group but differs in the core structure.
Uniqueness
4-(Fluoromethyl)-2-iodo-6-(trifluoromethoxy)nicotinaldehyde is unique due to the presence of both fluoromethyl and iodine groups, which confer distinct chemical and biological properties. This combination of substituents is not commonly found in other compounds, making it a valuable molecule for research and development .
Eigenschaften
Molekularformel |
C8H4F4INO2 |
|---|---|
Molekulargewicht |
349.02 g/mol |
IUPAC-Name |
4-(fluoromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H4F4INO2/c9-2-4-1-6(16-8(10,11)12)14-7(13)5(4)3-15/h1,3H,2H2 |
InChI-Schlüssel |
REOYKVJRHZKSJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(N=C1OC(F)(F)F)I)C=O)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


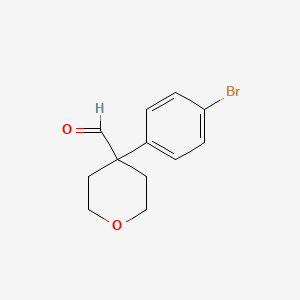
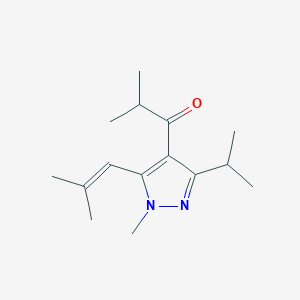

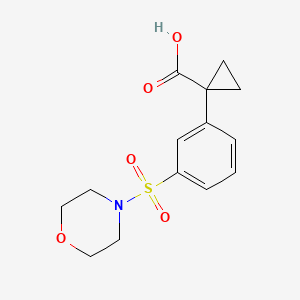
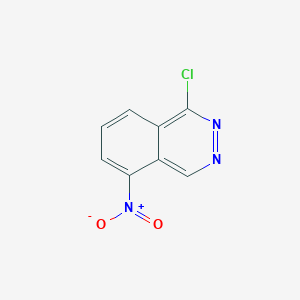

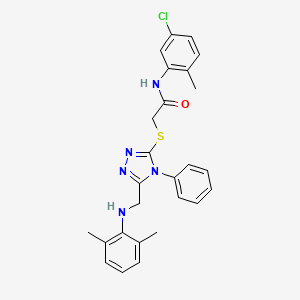

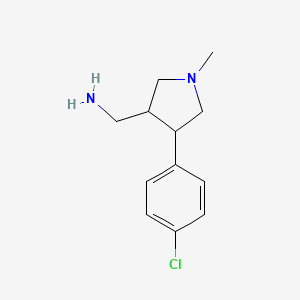
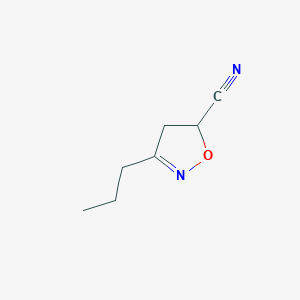

![1-(6-Methoxybenzo[D]oxazol-2-YL)ethanone](/img/structure/B11780240.png)
